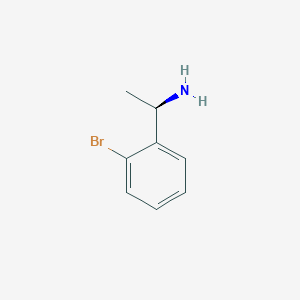

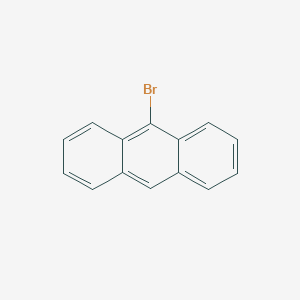

(R)-1-(2-Bromophenyl)ethanamine

Descripción general

Descripción

Synthesis Analysis

The synthesis of related bromophenylethanamine compounds has been explored through various chemical pathways. One method involves the synthesis of 2‐bromo‐[1‐14C]ethanamine hydrobromide from ethan-1-01-2-amine hydrochloride using HBr, showing a yield of up to 90% with a purity greater than 95% (P. Bach & J. Bridges, 1982). Another approach includes the Rh(I)-catalyzed carbonylative cyclization reactions of alkynes with 2-bromophenylboronic acids, leading to indenones, demonstrating the versatility of bromophenyl compounds in synthesis (Y. Harada et al., 2007).

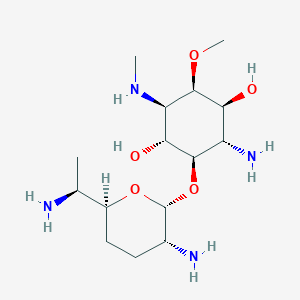

Molecular Structure Analysis

The molecular structure and vibrational frequencies of bromophenyl compounds have been studied using computational methods. For instance, the optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of a related compound were investigated, highlighting the significance of computational chemistry in understanding the properties of bromophenyl derivatives (Y. Mary et al., 2015).

Chemical Reactions and Properties

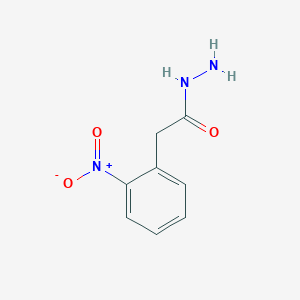

Bromophenyl compounds participate in a variety of chemical reactions, showcasing their reactivity and application in organic synthesis. For example, 1-(2-Bromophenyl)-1H-pyrrole reacts with catalytic amounts of rhodamine 6G under blue light irradiation to form pyrrolo[1,2-a]quinoline and ullazines, indicating the photochemical activity of these compounds (Amrita Das et al., 2016).

Aplicaciones Científicas De Investigación

Catalysis in Organic Synthesis : (R)-1-(2-Bromophenyl)ethanamine is used as a catalyst in the methoxycarbonylation of styrene, producing predominantly branched esters with up to 95% efficiency (Ngcobo et al., 2021).

Organocatalysis : It acts as an effective and enantioselective organocatalyst for the α-amination of branched aldehydes with azodicarboxylates, leading to multifunctional products (Fu et al., 2013).

Enzymatic Synthesis : A bienzyme cascade system using R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH) efficiently synthesizes (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key intermediate in certain painkillers (Lu et al., 2022).

Development of Psychoactive Drugs : Substituted N-benzylphenethylamines, structurally related to (R)-1-(2-Bromophenyl)ethanamine, show high affinity and efficacy at 5HT2A and 5HT2C receptors, which are important in psychoactive drug development (Eshleman et al., 2018).

Drug Development and Forensic Analysis : The synthesis of pyrrolo[1,2-a]quinolines and ullazines using (R)-1-(2-Bromophenyl)ethanamine can be applied in drug development and forensic analysis (Das et al., 2016).

Pharmacokinetics Studies : The in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, which is structurally related, leads to various urinary metabolites, providing insights into pharmacokinetics (Kanamori et al., 2002).

Intermediate in Medicinal Chemistry : It serves as an intermediate in synthesizing various pharmaceutical compounds, such as the Bcl-2 inhibitor ABT-263 (Youjun, 2010).

Synthesis of Chiral Compounds : The compound is also involved in the synthesis of chiral intermediates and catalysts for enantioselective reactions (Qin et al., 2011).

Enzymatic Acylation : It is used in enantioselective enzymatic acylation processes, demonstrating its utility in stereochemical transformations (Gill et al., 2007).

Serotonergic Agonists : 25I-NBOMe compounds, related to (R)-1-(2-Bromophenyl)ethanamine, are potent serotonin 5-HT2A receptor agonists with hallucinogenic effects, indicating potential research applications in neuroscience (Nielsen et al., 2017).

Propiedades

IUPAC Name |

(1R)-1-(2-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAXBVQQKYZELF-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368894 | |

| Record name | (R)-1-(2-Bromophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(2-Bromophenyl)ethanamine | |

CAS RN |

113974-24-6 | |

| Record name | (R)-1-(2-Bromophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B49044.png)

![Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B49049.png)